1-(4-Chlorooctafluorobutyl)trifluoroethanesultone
Description
1-(4-Chlorooctafluorobutyl)trifluoroethanesultone is a fluorinated organic compound with the molecular formula C6ClF11O3S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by its high fluorine content, which imparts exceptional stability and reactivity.
Properties
IUPAC Name |
3-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3,4,4-trifluorooxathietane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11O3S/c7-5(15,16)3(12,13)1(8,9)2(10,11)4(14)6(17,18)21-22(4,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQXFBLVFCJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023164 | |
| Record name | 3-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3,4,4-trifluoro-1,2-oxathietane 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244856-07-2 | |
| Record name | 3-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3,4,4-trifluoro-1,2-oxathietane 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chlorooctafluorobutyl)trifluoroethanesultone typically involves the reaction of octafluorobutyl chloride with trifluoroethanesultone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chlorooctafluorobutyl)trifluoroethanesultone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with various electrophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(4-Chlorooctafluorobutyl)trifluoroethanesultone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules.
Medicine: It is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with high stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Chlorooctafluorobutyl)trifluoroethanesultone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the application.
Comparison with Similar Compounds
1-(4-Chlorooctafluorobutyl)trifluoroethanesultone can be compared with other fluorinated compounds such as:
Perfluorooctanesulfonic acid (PFOS): Known for its stability and use in industrial applications.
Perfluorooctanoic acid (PFOA): Used in the production of fluoropolymers.
Trifluoromethanesulfonic acid (TFMSA): A strong acid used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other fluorinated compounds.
Biological Activity
1-(4-Chlorooctafluorobutyl)trifluoroethanesultone (CAS No. 1244856-07-2) is a sulfonic acid derivative characterized by its unique fluorinated structure. While research on this specific compound is limited, its structural analogs and related compounds suggest potential biological activities worth exploring. This article will summarize the available data on its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C8ClF13O3S
- Molecular Weight : 352.64 g/mol
- Structure : The compound features a trifluoroethanesulfonyl group attached to a chlorinated octafluorobutyl moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that sulfonic acid derivatives often exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of fluorinated groups in this compound may enhance lipophilicity and cellular membrane permeability, potentially affecting its bioactivity.
This compound may interact with biological targets through several mechanisms:
- Covalent Bond Formation : Similar compounds can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that inhibit cellular processes.
- Enzyme Inhibition : Compounds with sulfonyl groups are known to inhibit various enzymes, which could be a pathway for biological activity.
- Cell Membrane Interaction : The fluorinated structure may facilitate interaction with lipid membranes, influencing cellular uptake and activity.
Case Studies and Research Findings
While specific case studies on this compound are scarce, insights can be drawn from studies on related compounds:
Summary of Findings
- Antimicrobial Activity : Research suggests that sulfonic acid derivatives can exhibit significant antimicrobial effects. For instance, certain trifluoromethylsulfonyl compounds have shown efficacy against various bacterial strains.
- Anticancer Potential : Studies on fluorinated sulfonamides indicate potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Similar structures have been documented to inhibit key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is critical for assessing its biological activity:
- Absorption : The compound's lipophilicity due to fluorination may enhance absorption across biological membranes.
- Metabolism : While specific metabolic pathways for this compound are not well-documented, fluorinated compounds often undergo metabolism via cytochrome P450 enzymes.
- Toxicity : Preliminary assessments indicate that while related compounds can exhibit cytotoxicity at high concentrations, further studies are needed to determine the safety profile of this specific sulfone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
